

# in silico prediction of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate bioactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                       |
|----------------|-------------------------------------------------------|
| Compound Name: | Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate |
| Cat. No.:      | B153268                                               |

[Get Quote](#)

An In-Depth Technical Guide: In Silico Prediction of Bioactivity for **tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate**

## Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved pharmaceuticals targeting a wide array of biological systems.<sup>[1][2]</sup> This guide provides a comprehensive, in-depth framework for the in silico prediction of bioactivity for a specific derivative, **tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate**. We will navigate a multi-faceted computational workflow, beginning with an analysis of the compound's fundamental properties and progressing through target identification, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for researchers and drug development professionals, emphasizing the rationale behind methodological choices to ensure a robust and validated predictive outcome. By integrating these computational strategies, we can efficiently generate actionable hypotheses about the compound's therapeutic potential and drug-likeness, thereby accelerating the early stages of the drug discovery process.<sup>[3][4]</sup>

## Introduction: The Strategic Value of In Silico Prediction

The journey from a chemical entity to an approved therapeutic is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity in later stages.<sup>[5]</sup> Computational, or *in silico*, methods offer a powerful strategy to mitigate these risks by providing early-stage insights into a compound's potential biological activity and pharmacokinetic profile.<sup>[6][7]</sup> This allows for the prioritization of promising candidates and the early termination of those likely to fail, saving significant time and resources.<sup>[8]</sup>

The molecule of interest, **tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate**, belongs to the piperidine class of compounds. The piperidine ring is a privileged scaffold in drug design due to its ability to serve as a versatile structural framework that can be functionalized to modulate receptor binding, solubility, and bioavailability.<sup>[9][10]</sup> Its presence in drugs targeting the central nervous system (CNS), such as analgesics and antipsychotics, makes this particular derivative an intriguing candidate for neuropharmacological activity.<sup>[2][11]</sup>

This guide eschews a one-size-fits-all template, instead adopting a logical, problem-solving structure that mirrors a real-world research workflow. We will dissect the molecule, propose potential biological roles based on its structure, and then systematically apply a suite of computational tools to test these hypotheses.

## Compound Profile and Physicochemical Properties

Before any bioactivity prediction, we must first understand the fundamental chemical and physical characteristics of our molecule. These properties, calculated from its structure, are the primary determinants of its pharmacokinetic behavior. The structure and key computed descriptors for **tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate** are summarized below.

| Property                     | Value                                                 | Source               |
|------------------------------|-------------------------------------------------------|----------------------|
| IUPAC Name                   | tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | <a href="#">[12]</a> |
| Molecular Formula            | C <sub>16</sub> H <sub>23</sub> NO <sub>3</sub>       | <a href="#">[12]</a> |
| Molecular Weight             | 277.36 g/mol                                          | <a href="#">[12]</a> |
| XLogP3 (Lipophilicity)       | 2.4                                                   | <a href="#">[12]</a> |
| Hydrogen Bond Donor Count    | 1 (from the hydroxyl group)                           | <a href="#">[12]</a> |
| Hydrogen Bond Acceptor Count | 3 (from the hydroxyl and carboxyl oxygens)            | <a href="#">[12]</a> |
| Rotatable Bond Count         | 3                                                     | <a href="#">[12]</a> |
| SMILES                       | CC(C)<br>(C)OC(=O)N1CCC(C(C1)O)C2<br>=CC=CC=C2        | <a href="#">[12]</a> |

Causality Insight: The XLogP3 value of 2.4 suggests moderate lipophilicity, a crucial factor that influences a molecule's ability to cross biological membranes, including the blood-brain barrier. The presence of both hydrogen bond donors and acceptors indicates the potential for specific, directional interactions with protein targets.[\[13\]](#)

## A Multi-pronged Strategy for Bioactivity Prediction

A single computational method is rarely sufficient. A robust prediction is built on the convergence of evidence from multiple, orthogonal approaches. Our strategy integrates ligand-based and structure-based methods to first identify potential targets and then to characterize the interactions in detail.





[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for molecular docking studies.

## Methodology III: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [14] While a QSAR model cannot be built from a single compound, understanding the workflow is critical for lead optimization. If a series of analogues of our parent compound were synthesized and tested, QSAR would be the primary tool to guide further design.

## Protocol: QSAR Model Development (Hypothetical)

- Dataset Preparation: Compile a dataset of structurally related piperidine derivatives with experimentally measured activity (e.g., IC<sub>50</sub> values) against a specific target. [15] Divide this dataset into a training set (for model building) and a test set (for validation). [16] 2. Descriptor Calculation: For every molecule, calculate a wide range of numerical descriptors that encode structural, physicochemical, and electronic properties using software like PaDEL-Descriptor or Mordred.
- Model Building: Use statistical or machine learning methods (e.g., Multiple Linear Regression, Support Vector Machines) to build an equation that correlates a subset of the descriptors with biological activity. [17] 4. Model Validation (Self-Validation System):
  - Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high Q<sup>2</sup> value (typically > 0.5) is desired. [16] \* External Validation: Use the model to predict the activity of the test set compounds (which were not used in model building). A high r<sup>2</sup> value between predicted and actual activity confirms the model's predictive power. [15] \* Y-Randomization: Scramble the activity data and rebuild the model. A valid model should show a significant drop in performance, ensuring the original correlation was not due to chance. [16]



[Click to download full resolution via product page](#)

Caption: The workflow for building and validating a predictive QSAR model.

## Methodology IV: ADMET and Drug-Likeness Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic. [18]ADMET prediction assesses a compound's drug-like properties. [13]This step is crucial for identifying potential liabilities early.

### Protocol: ADMET Profiling

- Select Prediction Tool: Use a comprehensive, freely available tool such as the SwissADME web server.
- Input Structure: Provide the SMILES string of the compound.
- Analyze Output: The server will return a wealth of information. Key parameters to analyze are presented in the table below.
  - Causality: For example, Lipinski's Rule of Five provides a quick assessment of oral bioavailability. A violation of these rules may suggest that the compound will be poorly absorbed. High TPSA is often correlated with poor blood-brain barrier penetration.

### Predicted ADMET Profile (Hypothetical Data)

| Parameter                          | Predicted Value             | Implication                                             |
|------------------------------------|-----------------------------|---------------------------------------------------------|
| Gastrointestinal Absorption        | High                        | Likely to be well-absorbed orally.                      |
| Blood-Brain Barrier (BBB) Permeant | Yes                         | Compound has the potential to act on CNS targets.       |
| CYP450 Inhibition                  | Inhibitor of CYP2D6, CYP3A4 | Potential for drug-drug interactions.                   |
| Lipinski's Rule of Five            | 0 Violations                | Good drug-likeness for oral bioavailability.            |
| PAINS Alert                        | 0 Alerts                    | No known promiscuous substructures.                     |
| hERG Blockage                      | Low Probability             | Reduced risk of cardiotoxicity.<br><a href="#">[19]</a> |

## Synthesizing the Data: Building a Coherent Bioactivity Hypothesis

The final step is to integrate the findings from all methodologies into a unified hypothesis.

- Targets: Ligand-based methods may have pointed towards dopamine or serotonin receptors due to the phenylpiperidine scaffold.
- Interactions: Molecular docking might show a strong binding affinity to the D2 dopamine receptor, with the hydroxyl group forming a key hydrogen bond with an aspartate residue and the phenyl group sitting in a hydrophobic pocket.
- Drug-Likeness: The ADMET profile suggests the compound is orally bioavailable and can cross the blood-brain barrier, which is consistent with a CNS-active agent. However, the predicted inhibition of CYP enzymes is a potential liability that would need to be addressed in lead optimization.

Integrated Hypothesis:**tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate** is predicted to be an orally bioavailable, CNS-active compound that may act as an antagonist at the D2

dopamine receptor. Its binding is likely driven by specific hydrogen bonds and hydrophobic interactions. While it has a favorable drug-like profile, its potential for CYP-mediated drug-drug interactions warrants further investigation.

## The Imperative of Experimental Validation

It is critical to recognize that in silico predictions are hypotheses, not certainties. [20] Their true value is realized when they are used to guide focused experimental work. [21] The predictions generated in this guide must be validated through in vitro and in vivo assays.

- **In Vitro Validation:** Perform binding assays using the prioritized protein targets (e.g., D2 receptor) to experimentally determine the binding affinity ( $K_i$  or  $IC_{50}$ ).
- **In Vivo Validation:** If in vitro activity is confirmed, test the compound in relevant animal models to assess its efficacy and pharmacokinetic profile.

## References

- Aurlide. (2025, September 27).
- Rudra, S., et al. (n.d.). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Taylor & Francis Online.
- Bitesize Bio. (2025, June 8).
- Protheragen. (n.d.). ADMET Prediction.
- Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
- Deep Origin. (n.d.). ADMET Predictions.
- Unnamed Author. (n.d.).
- Frolov, N. A., et al. (n.d.).
- De, P., et al. (n.d.). QSAR models for predicting the toxicity of piperidine derivatives against *Aedes aegypti*. Taylor & Francis Online.
- BOC Sciences. (n.d.). Pharmacophore Modeling.
- Al-Zahrani, A. A., et al. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- Toropov, A. A., et al. (2023).
- Dawood, R., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Semantic Scholar.
- Ghasemi, F., et al. (n.d.). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online.

- Chandrasekaran, S. N., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. PMC - NIH.
- Unnamed Author. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and In Silico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Unnamed Author. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230.
- Dawood, R., & Dayl, S. A. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- Di Marino, D., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. PMC - NIH.
- Frolov, N. A., & Vereshchagin, A. N. (2023, February 9).
- Kaserer, T., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC - NIH.
- Wikipedia. (n.d.). Piperidine.
- Benchchem. (n.d.). In Silico Prediction of Arundinin Bioactivity: A Technical Guide.
- Unnamed Author. (n.d.). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices.
- Unnamed Author. (2026, January 3).
- Unnamed Author. (n.d.).
- PubChem. (n.d.).
- Unnamed Author. (2023, May 24). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking.
- Unnamed Author. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [encyclopedia.pub](#) [encyclopedia.pub]
- 3. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [cs230.stanford.edu](#) [cs230.stanford.edu]
- 5. [bitesizebio.com](#) [bitesizebio.com]
- 6. [aurlide.fi](#) [aurlide.fi]
- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [fiveable.me](#) [fiveable.me]
- 9. [nbinno.com](#) [nbinno.com]
- 10. [Piperidine](#) - Wikipedia [en.wikipedia.org]
- 11. [Tert-butyl 4-phenylpiperidine-1-carboxylate](#) [myskinrecipes.com]
- 12. [Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | C16H23NO3 | CID 20664715](#) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [ADMET Prediction](#) - Protheragen [wavefunction.protheragen.ai]
- 14. [tandfonline.com](#) [tandfonline.com]
- 15. [tandfonline.com](#) [tandfonline.com]
- 16. [tandfonline.com](#) [tandfonline.com]
- 17. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 18. [ADMET Predictions](#) - Computational Chemistry Glossary [deeporigin.com]
- 19. [mdpi.com](#) [mdpi.com]
- 20. [Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices](#) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings](#) [arxiv.org]
- To cite this document: BenchChem. [in silico prediction of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate bioactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153268#in-silico-prediction-of-tert-butyl-3-hydroxy-4-phenylpiperidine-1-carboxylate-bioactivity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)